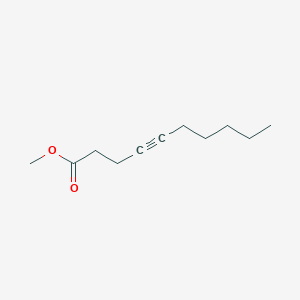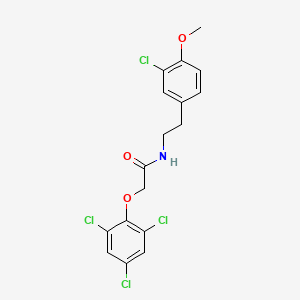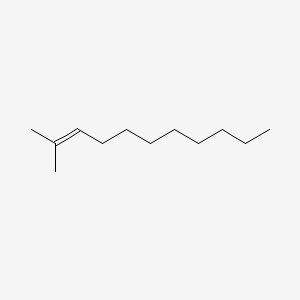
2-Methyl-2-undecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 2-Methylundec-2-ene and has a molecular weight of 168.3190 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-2-undecene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2-undecanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic dehydrogenation of 2-methylundecane. This process involves the removal of hydrogen atoms from the alkane to form the corresponding alkene. Catalysts such as platinum or palladium are often used to facilitate this reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylundecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it back to 2-methylundecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: 2-Methylundecanoic acid
Reduction: 2-Methylundecane
Substitution: 2,3-Dichloro-2-methylundecane, 2,3-Dibromo-2-methylundecane
Applications De Recherche Scientifique
2-Methyl-2-undecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-undecene depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The compound’s interactions with biological molecules involve binding to specific enzymes or receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
2-Methyl-2-undecene can be compared with other similar alkenes, such as:
1-Undecene: A linear alkene with a double bond at the first carbon. Unlike this compound, it does not have a methyl group attached to the second carbon.
2-Methyl-1-decene: Similar to this compound but with a shorter carbon chain.
2-Methyl-2-dodecene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Propriétés
Numéro CAS |
56888-88-1 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


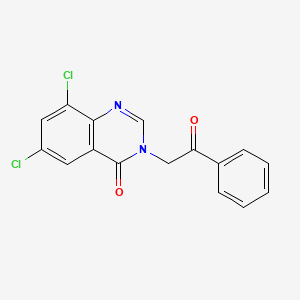






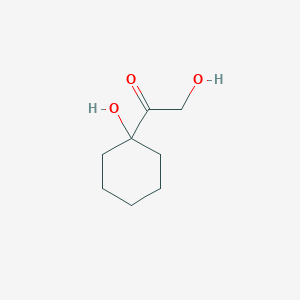

![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)


